molecular formula C9H13N3O B2613544 N-[(Oxolan-2-yl)methyl]pyridazin-4-amine CAS No. 2031269-40-4

N-[(Oxolan-2-yl)methyl]pyridazin-4-amine

Cat. No. B2613544
CAS RN: 2031269-40-4
M. Wt: 179.223
InChI Key: VACRFNXVJJFRBU-UHFFFAOYSA-N
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Description

N-[(Oxolan-2-yl)methyl]pyridazin-4-amine is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in research. This compound is a pyridazine derivative that has been synthesized using various methods.

Scientific Research Applications

Electrochemical Reductions and Synthesis

  • Electrochemical Reductions of Methyl Azinyl Ketoximes : This study investigated the electroreductions of hydroxyimino groups in various methyl hetaryl ketoximes, including pyridazinyl derivatives. The research demonstrates the four-electron reduction process to corresponding amines, offering insights into the electrochemical behavior of similar compounds (Cibulka et al., 2000).

  • Synthesis and Reactions of Novel Indolylpyridazinone Derivatives : Focused on creating novel indolylpyridazinone derivatives showing potential antibacterial activity. This research outlines methods for synthesizing derivatives, which could be analogous to the synthesis pathways for N-[(Oxolan-2-yl)methyl]pyridazin-4-amine derivatives, emphasizing the versatility and biological relevance of pyridazinone chemistry (Abubshait, 2007).

Oxidative Transformations

  • Aerobic Oxidation of Cyclic Amines to Lactams : Demonstrates the catalytic conversion of cyclic amines to lactams using ceria-supported gold nanoparticles. The study could provide a framework for understanding the oxidative transformations applicable to similar compounds (Dairo et al., 2016).

Novel Synthetic Pathways

  • Novel Pyridazino-fused Ring System : Describes the synthesis of a new pyridazinol[3,4-b][1,5]diazepine ring system, providing insights into the structural diversity achievable with pyridazine chemistry. Such synthetic approaches could be relevant for derivatives of N-[(Oxolan-2-yl)methyl]pyridazin-4-amine (Károlyházy et al., 2001).

  • Electrophilic Amination of Amino Acids : This research explores the preparation of N-orthogonally diprotected hydrazino acids and derivatives, demonstrating the versatility of amination techniques that could be applied to modify pyridazine compounds (Hannachi et al., 2004).

properties

IUPAC Name

N-(oxolan-2-ylmethyl)pyridazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-2-9(13-5-1)7-10-8-3-4-11-12-6-8/h3-4,6,9H,1-2,5,7H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACRFNXVJJFRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=CN=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Oxolan-2-yl)methyl]pyridazin-4-amine

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